Phosphonic acid, decyl phenyl ester
Description
Historical Context and Evolution of Organophosphonate Chemistry
The journey of organophosphorus chemistry began in the early 19th century, with initial explorations into "phosphoric ether". ingentaconnect.com A significant milestone was the synthesis of triethyl phosphate (B84403) (TEP) in 1848 by Franz Anton Voegeli, which paved the way for further investigation. ingentaconnect.comresearchgate.netnih.gov The field saw a dramatic expansion following Alexander Williamson's discovery of a new ether synthesis method in 1851. ingentaconnect.comnih.gov This era laid the groundwork for the development of a vast array of organophosphorus compounds.
A pivotal moment in the synthesis of phosphonates was the development of the Michaelis-Arbuzov reaction. mdpi.com This reaction, along with the Michaelis-Becker reaction, became a cornerstone for creating the essential P-C bond from trivalent phosphorus species. mdpi.comnih.gov Over the decades, synthetic methodologies have continued to evolve, with the development of milder and more versatile protocols, such as those that avoid harsh reaction conditions, thereby expanding the accessibility and diversity of phosphonate (B1237965) structures. uiowa.edu The 20th century saw an explosion in the applications of organophosphonates, including the development of the Horner-Wadsworth-Emmons reaction, a vital tool in synthetic organic chemistry for creating alkenes. uiowa.edu
Structural Diversity and Classification of Phosphonic Acid Esters Relevant to Decyl Phenyl Ester Analogues
Phosphonates, or phosphonic acids, are organophosphorus compounds featuring C−PO(OR)₂ groups, where R represents an organic group such as alkyl or aryl. wikipedia.org The esters of phosphonic acid, known as phosphonate esters, are a broad and varied class of compounds. Their classification can be based on the nature of the organic groups (R') attached to the oxygen atoms.
Phosphonic acid, decyl phenyl ester is an example of a mixed diester, where the phosphorus center is bonded to two different organic groups via oxygen bridges: a long-chain alkyl group (decyl) and an aromatic group (phenyl).
Analogues can be classified based on the ester substituents:
Dialkyl Phosphonates: Both ester groups are alkyl chains (e.g., diethyl phenylphosphonate). nih.gov
Diaryl Phosphonates: Both ester groups are aromatic rings (e.g., diphenyl phenylphosphonate). tcichemicals.com
Mixed Alkyl-Aryl Phosphonates: Like the subject compound, these have one alkyl and one aryl group.
Symmetrical vs. Asymmetrical Esters: Esters can be symmetrical (e.g., didodecyl ester) or asymmetrical (e.g., decyl phenyl ester). chem960.com
This structural variety allows for the fine-tuning of physicochemical properties such as solubility, stability, and reactivity. The table below illustrates this diversity with examples of related phosphonate esters.
| Compound Name | CAS Number | Molecular Formula | Ester Type |
| This compound | 15780-96-8 | C₁₆H₂₆O₃P⁺ | Mixed Alkyl-Aryl |
| Diethyl phenylphosphonate (B1237145) | 1754-49-0 | C₁₀H₁₅O₃P | Dialkyl |
| Dimethyl phenylphosphonate | 2240-41-7 | C₈H₁₁O₃P | Dialkyl |
| Phosphonic acid, didodecyl ester | 21302-09-0 | C₂₄H₅₀O₃P | Dialkyl (Symmetrical) |
| Phosphorous acid, diisodecyl phenyl ester | 25550-98-5 | C₂₆H₄₇O₃P | Dialkyl-Aryl (Phosphite) |
Contemporary Significance of Phosphonate-Based Compounds in Scientific Disciplines
The significance of phosphonate-based compounds in modern science is vast and interdisciplinary. science.govrsc.org Their ability to act as stable bioisosteres for phosphates makes them invaluable in medicinal chemistry, leading to the development of antiviral drugs and treatments for bone disorders. wikipedia.org
In materials science, phosphonates are crucial for creating metal-organic frameworks (MOFs) and other hybrid materials. These materials exhibit properties useful for gas separation, catalysis, and ion exchange. mdpi.comresearchgate.net The phosphonate group's strong coordination to metal ions allows for the construction of robust and functional polymeric structures. mdpi.com Zirconium phosphonates, for example, are recognized as promising solid acid catalysts due to their excellent thermal and chemical stability. mdpi.com
Furthermore, phosphonates are widely used as scale and corrosion inhibitors in industrial water systems, chelating agents for metal ions, and flame retardants. wikipedia.orgrsc.orgnih.gov Their role as versatile intermediates in organic synthesis continues to drive research, enabling the construction of complex molecular architectures. uiowa.eduorgsyn.org The ongoing exploration of phosphonate chemistry promises further innovations across these and other scientific fields. google.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
15780-96-8 |
|---|---|
Molecular Formula |
C16H26O3P+ |
Molecular Weight |
297.35 g/mol |
IUPAC Name |
decoxy-oxo-phenoxyphosphanium |
InChI |
InChI=1S/C16H26O3P/c1-2-3-4-5-6-7-8-12-15-18-20(17)19-16-13-10-9-11-14-16/h9-11,13-14H,2-8,12,15H2,1H3/q+1 |
InChI Key |
CUWQAYAUSITMNO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCO[P+](=O)OC1=CC=CC=C1 |
Canonical SMILES |
CCCCCCCCCCO[P+](=O)OC1=CC=CC=C1 |
Other CAS No. |
15780-96-8 |
Synonyms |
Phosphonic acid decyl=phenyl ester |
Origin of Product |
United States |
Synthetic Methodologies for Phosphonic Acid Decyl Phenyl Ester and Analogues
Direct Esterification and Transesterification Strategies
Direct esterification and transesterification are common methods for synthesizing phosphonate (B1237965) esters. nih.gov These reactions involve the reaction of a phosphonic acid or its derivative with an alcohol. nih.gov
Alcoholysis of Phosphonic Acids and Their Derivatives
Alcoholysis, the cleavage of a chemical bond by reaction with an alcohol, is a fundamental process in the synthesis of phosphonate esters. This can involve the direct reaction of a phosphonic acid with an alcohol or the alcoholysis of phosphonic acid derivatives such as phosphonic dichlorides and phosphonochloridates. nih.gov While effective, methods involving halide-containing starting materials can generate corrosive and hazardous waste. nih.gov
Transesterification, another key alcoholysis method, provides an alternative route to phosphonate esters. acs.orgacs.org This process involves the exchange of an alkoxy group of an existing ester with the alcohol, and it is particularly useful for preparing mixed phosphonate esters. acs.orgacs.org For instance, alkylpinacol phosphonates can undergo ring-opening transesterification in the presence of acidulated methanol (B129727) to yield phosphonic acid monomethyl esters. acs.orgacs.org Microwave-assisted transesterification of dialkyl phosphites has also been developed, allowing for the synthesis of dialkyl phosphites with two different alkyl groups. nih.gov
Role of Activating Agents and Catalysts in Esterification
The esterification of phosphonic acids can be challenging and often requires the use of activating agents or catalysts to proceed efficiently. nih.govresearchgate.net Various reagents have been employed to facilitate this transformation, including:
Carbodiimides: Dicyclohexylcarbodiimide (DCC) is a classic activating agent used in esterification reactions. nih.gov
Arsonic Acids: Phenylarsonic acid has been used as a catalyst for the direct monoesterification of dibasic phosphonic acids. nih.govtandfonline.com
Orthoesters: Triethyl orthoacetate has been identified as an effective reagent and solvent for the selective esterification of phosphonic acids. nih.govresearchgate.net
Ionic Liquids: Certain ionic liquids have been shown to promote the monoesterification of phosphonic acids. tandfonline.com
Other Reagents: Other methods include the use of chlorinated silica (B1680970) gel and the Garegg–Samuelsson conditions. nih.gov
The choice of activating agent or catalyst can significantly influence the reaction conditions and the selectivity of the esterification process.
Selective Mono- and Di-esterification Approaches
The esterification of phosphonic acids presents the challenge of controlling the degree of esterification, as both mono- and di-esters can be formed. nih.gov Selective synthesis of either mono- or di-esters is crucial for specific applications.
Mono-esterification: Selective mono-esterification can be achieved through several methods:
Direct partial esterification: This can be accomplished using specific catalysts like phenylarsonic acid or by carefully controlling reaction conditions. nih.govtandfonline.com
Partial hydrolysis of diesters: Monoesters can be obtained by the controlled hydrolysis of the corresponding diesters. nih.gov
Transesterification with silyl (B83357) halides: This method followed by selective cleavage with protic solvents can yield alkyl hydrogen phosphonates. nih.gov
Di-esterification: The synthesis of symmetrical dialkyl phosphonates is often more straightforward. However, for unsymmetrical diesters, a stepwise approach is typically required. This involves the initial formation of a monoester, followed by a second esterification step with a different alcohol. tandfonline.com
Temperature-Dependent Selectivity in Esterification Processes
Temperature plays a critical role in controlling the selectivity of phosphonic acid esterification. nih.govresearchgate.net Studies have shown that the reaction outcome can be shifted between mono- and di-ester formation by adjusting the reaction temperature. nih.govresearchgate.net
For example, in the esterification of butylphosphonic acid with triethyl orthoacetate, lower temperatures (e.g., 30 °C) favor the formation of the monoester. nih.gov As the temperature is increased, the selectivity shifts towards the diester, with higher temperatures (e.g., 90 °C) leading to the exclusive formation of the diester. nih.gov At 30 °C, the reaction is believed to proceed through a (1,1-diethoxyethyl) ester of the phosphonic acid intermediate to form the monoester. nih.govnih.gov At higher temperatures, a similar intermediate leads to the diester, potentially involving a detectable pyrophosphonate intermediate. nih.govnih.gov
Table 1: Temperature Influence on the Esterification of Butylphosphonic Acid with Triethyl Orthoacetate
| Entry | Temperature (°C) | Conversion (%) | Monoester Yield (%) | Diester Yield (%) |
| 1 | 30 | >99 | 93 | 5 |
| 2 | 40 | >99 | 85 | 14 |
| 3 | 50 | 100 | 65 | 35 |
| 4 | 60 | 100 | 40 | 60 |
| 5 | 70 | 100 | 15 | 85 |
| 6 | 80 | 100 | 5 | 95 |
| 7 | 90 | 100 | 1 | 99 |
| 8 | 100 | 100 | - | 98 (decomposition observed) |
Data sourced from a study on the selective esterification of phosphonic acids. researchgate.net
Phosphonylation Reactions and P-C Bond Formation
The formation of the phosphorus-carbon (P-C) bond is a cornerstone of phosphonate synthesis. Various phosphonylation reactions have been developed to create this stable linkage.
Michaelis-Arbuzov Reaction Pathways
The Michaelis-Arbuzov reaction is a widely used and well-established method for the synthesis of phosphonates, phosphinates, and phosphine (B1218219) oxides. nih.govwikipedia.org Discovered by August Michaelis and further explored by Aleksandr Arbuzov, this reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.orgresearchgate.net
The classical mechanism initiates with the SN2 attack of the nucleophilic phosphorus atom of the phosphite on the electrophilic alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.org A subsequent SN2 reaction, where the displaced halide anion attacks one of the alkoxy carbons of the phosphonium salt, leads to the formation of the phosphonate and a new alkyl halide. wikipedia.org
Table 2: Overview of Michaelis-Arbuzov Reaction
| Reactants | Product |
| Trivalent phosphorus ester (e.g., trialkyl phosphite) + Alkyl halide | Pentavalent phosphorus species (e.g., dialkyl phosphonate) + Alkyl halide |
This reaction is versatile and has been adapted for various substrates. nih.gov For instance, a palladium-catalyzed version of the Michaelis-Arbuzov reaction allows for the coupling of H-phosphonate diesters with aryl and vinyl halides. organic-chemistry.org The reaction generally proceeds with retention of configuration at the phosphorus center. organic-chemistry.org While traditionally a thermal reaction, microwave irradiation can significantly accelerate the process. organic-chemistry.org
The formation of the P-C bond is a critical step that can also be achieved through other methods like the Hirao reaction, which involves the palladium-catalyzed coupling of >P(O)H species with aryl or vinyl halides. researchgate.net The development of new synthetic strategies continues to expand the toolkit for creating diverse organophosphorus compounds. acs.org
Michaelis-Becker and Atherton-Todd Protocol Variations
The Michaelis-Becker and Atherton-Todd reactions are foundational methods for forming carbon-phosphorus (C-P) bonds. nih.gov The Michaelis-Becker reaction involves the deprotonation of a hydrophosphonate, such as a dialkyl phosphite, by a base, followed by a nucleophilic substitution on an alkyl halide. wikipedia.org For the synthesis of a decyl phenyl phosphonate, this could involve the reaction of a phenylphosphonate (B1237145) salt with a decyl halide.
Conventional Michaelis-Becker and the related Michaelis-Arbuzov reactions can be limited by drawbacks such as the need for high temperatures or the formation of product mixtures. frontiersin.orgeurekaselect.com To overcome these issues, variations have been developed. One such improvement is the use of phase-transfer catalysis (PTC), which can enhance the reaction between a dialkyl hydrogen phosphonate and an alkyl halide in a liquid-liquid system. researchgate.net A more recent and significant advancement is the development of a copper-catalyzed, enantioconvergent radical Michaelis-Becker-type reaction, which allows for the synthesis of α-chiral alkyl phosphorus compounds from racemic alkyl halides, a transformation not possible under the classical SN2 mechanism. sustech.edu.cn
The Atherton-Todd reaction provides an alternative route, typically for forming phosphoramidates or phosphate (B84403) esters. beilstein-journals.orgnih.gov The classical protocol involves the reaction of a dialkyl phosphite with a nucleophile, such as an alcohol or amine, in the presence of a base and a halogenating agent like carbon tetrachloride. beilstein-journals.orgnih.gov In the context of synthesizing phosphonic acid, decyl phenyl ester, this could entail the reaction of diphenyl phosphite with decyl alcohol. The mechanism of this reaction has been a subject of study, with dialkyl chlorophosphate identified as a key intermediate. nih.govresearchgate.netbas.bg
| Protocol | General Reactants | Key Features & Variations | Relevance to Decyl Phenyl Phosphonate |
|---|---|---|---|
| Michaelis-Becker | H-phosphonate + Base + Alkyl Halide | Classical SN2 mechanism. Variations include phase-transfer catalysis (PTC) for improved efficiency and radical-based copper catalysis for asymmetric synthesis. wikipedia.orgresearchgate.netsustech.edu.cn | Reaction of a phenylphosphonate salt with a decyl halide. |
| Atherton-Todd | Dialkyl Phosphite + Nucleophile (e.g., Alcohol) + Base + CCl4 | Forms P-O or P-N bonds via a phosphonochloridate intermediate. nih.govresearchgate.net | Reaction of a diaryl phosphite (e.g., diphenyl phosphite) with decyl alcohol. |
Cross-Coupling Reactions for Aryl and Alkyl Phosphonate Synthesis
Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile strategy for the formation of C–P bonds, particularly for the synthesis of aryl phosphonates. rsc.org These methods offer milder conditions and greater functional group tolerance compared to classical approaches. The primary catalytic systems are based on palladium, nickel, and copper. purdue.eduorganic-chemistry.org
The Hirao reaction is a well-known palladium-catalyzed cross-coupling of aryl halides with H-phosphonates to form aryl phosphonates. rsc.org Numerous advancements have been made, including palladium-catalyzed couplings of aryl iodides with triaryl phosphites and copper-catalyzed additions of H-phosphonates to boronic acids. organic-chemistry.org Nickel-catalyzed systems have also been employed for the cross-coupling of aryl bromides with dialkyl phosphites. organic-chemistry.org These reactions are fundamental for creating the aryl-phosphorus bond found in this compound. The development of specialized ligands, such as dialkylbiarylphosphines, has significantly improved catalytic efficiency, expanding the scope to include less reactive aryl chlorides and various pseudo-halides under milder conditions. acs.orgyoutube.com
| Catalytic System | Coupling Partners | Reaction Type | Reference |
|---|---|---|---|
| Palladium (e.g., Pd(PPh3)4) | Aryl/Vinyl Halide + H-Phosphonate | Hirao / Michaelis-Arbuzov type | rsc.orgorganic-chemistry.org |
| Copper (e.g., Cu2O) | Aryl Boronic Acid + H-Phosphonate | Chan-Lam type | organic-chemistry.org |
| Nickel | Aryl Bromide + Dialkyl Phosphite | Electrochemical Cross-Coupling | organic-chemistry.org |
| Palladium (e.g., Pd(OAc)2) | Triarylbismuth + P(O)-H compounds | Cross-Coupling | organic-chemistry.org |
Electrochemical and Photochemical Phosphonylation Methods
In the quest for more sustainable and efficient synthetic methods, electrochemical and photochemical approaches have emerged as powerful alternatives for C–P bond formation.
Electrochemical phosphonylation offers a green pathway by replacing chemical oxidants and reagents with electricity. researchgate.net These methods can proceed under mild, often metal-free and oxidant-free, conditions. researchgate.net Direct C–H phosphonylation of aromatic compounds has been achieved electrochemically. researchgate.netnih.gov Additionally, nickel-catalyzed electrochemical cross-coupling of aryl bromides with dialkyl phosphites provides an efficient route to aryl phosphonates at room temperature using simple carbon electrodes. organic-chemistry.org These techniques are advantageous as they often exhibit high selectivity and generate less waste. informahealthcare.com
Photochemical phosphonylation , driven by visible light, has revolutionized the synthesis of aryl phosphonates. purdue.edu Photoredox catalysis enables the use of mild reaction conditions to generate highly reactive aryl radical intermediates from aryl halides. purdue.eduacs.org These radicals then readily couple with phosphite esters. purdue.edu This approach demonstrates broad functional group tolerance and can achieve high yields. purdue.eduorganic-chemistry.org Advanced variations include the use of dichromatic photoredox catalysis in gel-based nanoreactors for highly efficient phosphorylation of heteroaromatics. acs.org Furthermore, specialized reagents like "BecaP" have been developed to act as versatile radical phosphonylating agents in photoredox-catalyzed reactions with a wide range of radical precursors. nih.gov
| Method | Energy Source | Key Features | Typical Substrates | Reference |
|---|---|---|---|---|
| Electrochemical | Electricity | Metal- and oxidant-free options, mild conditions, high atom economy. | Aryl Bromides, Secondary Amines, Thiophenes | organic-chemistry.orgresearchgate.netnih.gov |
| Photochemical | Visible Light | Photoredox catalysis, generates radical intermediates, mild conditions, broad functional group tolerance. | Aryl Halides, Carboxylic Acid Derivatives | purdue.eduacs.orgchemrxiv.org |
Novel and Green Synthetic Approaches for Phosphonate Esters
The principles of green chemistry are increasingly influencing the development of synthetic routes to phosphonate esters, emphasizing the reduction of waste, energy consumption, and the use of hazardous substances.
Solvent-Free and Environmentally Benign Syntheses
A significant step towards greener chemistry is the elimination of volatile organic solvents. Several methodologies for phosphonate synthesis have been adapted to run under solvent-free conditions. For example, the microwave-assisted alkylation of phosphonic ester-acid derivatives can be performed efficiently without a solvent. nih.govresearchgate.net Another innovative approach is the hydrophosphonylation of aldehydes using "ecocatalysts," which are biosourced from metal-hyperaccumulating plants. mdpi.com These reactions proceed under solventless conditions, are promoted by the naturally derived mixed-metal oxide catalysts, and offer high conversions and easy product purification. mdpi.com The use of polyethylene (B3416737) glycol (PEG) as a benign and recyclable reaction medium, combined with a simple KI/K₂CO₃ catalytic system, also provides an environmentally friendly alternative to traditional solvents for synthesizing benzyl (B1604629) phosphonates at room temperature. frontiersin.org
Microwave-Assisted and Ultrasound-Promoted Techniques
The application of alternative energy sources like microwaves and ultrasound has been shown to dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times.
Microwave-assisted synthesis has been successfully applied to a variety of phosphonate-forming reactions. This includes the alkylation of phosphonic ester-acids nih.govresearchgate.net, multicomponent syntheses of heterocyclic phosphonates researchgate.net, and classical reactions like the Michaelis-Arbuzov, where microwave irradiation can lead to quantitative conversion in minutes instead of hours. organic-chemistry.org The McKenna synthesis of phosphonic acids has also been significantly accelerated using microwave heating. mdpi.com
Ultrasound-promoted techniques utilize the energy of acoustic cavitation to enhance chemical reactivity. researchgate.net This method has been employed for the catalyst-free synthesis of α-aminophosphonates, achieving high yields in under an hour. rsc.org The primary advantages of these techniques are energy efficiency and significantly reduced reaction times. nih.govresearchgate.net
| Technique | Reaction Example | Advantage over Conventional Heating | Reference |
|---|---|---|---|
| Microwave-Assisted | Alkylation of Phosphonic Ester-Acid | Reduced reaction time, solvent-free conditions possible. nih.govresearchgate.net | nih.govresearchgate.net |
| Microwave-Assisted | Michaelis-Arbuzov Reaction | Quantitative conversion in <10 minutes. organic-chemistry.org | organic-chemistry.org |
| Ultrasound-Promoted | Synthesis of α-aminophosphonates | Catalyst-free, high yields in < 1 hour. rsc.org | rsc.org |
Catalyst-Free and Green Catalytic Systems
Eliminating the need for, or replacing traditional catalysts with more environmentally benign alternatives, is a core goal of green chemistry. Several strategies have been developed for phosphonate synthesis that align with this principle.
Catalyst-free syntheses have been achieved under specific conditions. For example, cycloalkenyl phosphonates can be synthesized with good to excellent yields via a catalyst-free Diels–Alder cycloaddition between alkynyl phosphonates and 1,3-dienes. rsc.org Certain photochemical protocols can also proceed without a dedicated photocatalyst, using a simple carbonate anion to assist in the generation of aryl radicals from aryl halides for subsequent C-P bond formation. organic-chemistry.org Even the synthesis of triarylphosphates from alkylphenols can be conducted without a traditional phosphorylation catalyst by carefully controlling reaction temperatures. google.com
Green catalytic systems employ catalysts that are non-toxic, renewable, or can be easily recovered and reused. An elegant example is the use of biosourced "ecocatalysts" derived from zinc-hyperaccumulating plants for the hydrophosphonylation of aldehydes. mdpi.com Simple, inexpensive, and low-toxicity systems like KI in PEG-400 have proven effective for synthesizing benzyl phosphonates. frontiersin.org Furthermore, dimethyl sulfoxide (B87167) (DMSO) has been shown to act as a metal-free catalyst for the formation of P-O bonds under mild conditions. organic-chemistry.org Nanocatalysts, such as nano ZnO or nano CaO, have also been utilized as efficient and recyclable catalysts for synthesizing various phosphonates. rsc.org
Purification and Isolation Techniques for Organophosphonate Esters
The purification of organophosphonate esters often involves a combination of chromatographic and non-chromatographic techniques to remove unreacted starting materials, catalysts, and byproducts from the reaction mixture. The presence of a long alkyl chain (decyl) and an aromatic (phenyl) group in this compound, imparts specific solubility and polarity characteristics that guide the selection of appropriate purification methods.
Chromatographic Methods
Chromatography is a cornerstone of purification in organic synthesis, separating compounds based on their differential partitioning between a stationary phase and a mobile phase.
Silica gel column chromatography is the most widely used method for the purification of neutral organophosphonate esters. youtube.comrochester.edu The polarity of the ester, governed by the phosphate group and the aryl ring, and the non-polar nature of the long decyl chain, allow for effective separation from both more polar and less polar impurities.
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh) is the standard choice. For compounds that may be sensitive to the acidic nature of silica, deactivated silica gel (treated with a base like triethylamine) or alternative stationary phases such as alumina (B75360) can be employed. rochester.edubiotage.com
Mobile Phase (Eluent): A gradient of non-polar and polar solvents is typically used. The separation often begins with a non-polar solvent, such as hexane (B92381) or petroleum ether, to elute non-polar impurities. The polarity of the eluent is then gradually increased by adding a more polar solvent like ethyl acetate (B1210297), diethyl ether, or dichloromethane (B109758) to elute the desired phosphonate ester. nih.gov The final, more polar impurities are then washed off the column with a highly polar solvent.
Table 1: Typical Solvent Systems for Column Chromatography of Organophosphonate Esters
| Eluent System | Compound Type | Reference |
| Hexane / Ethyl Acetate | General Organophosphonate Esters | youtube.com |
| Petroleum Ether / Ethyl Acetate | Benzyl Phosphonates | nih.gov |
| Dichloromethane / Methanol | Polar Organophosphonate Esters | biotage.com |
Research Findings:
In the synthesis of benzyl phosphonates, which are structurally related to the target compound, purification is often achieved by column chromatography on silica gel using a petroleum ether/ethyl acetate eluent system. nih.gov For the purification of diethyl phenylphosphonate, a common precursor, distillation under reduced pressure is often followed by column chromatography if necessary. orgsyn.org The purification of mixed alkyl/aryl phosphonates has been shown to be achievable via standard silica gel chromatography. nih.gov
Thin-layer chromatography is an indispensable tool for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography. youtube.com
Stationary Phase: TLC plates are typically coated with silica gel containing a fluorescent indicator (e.g., F254) to allow for the visualization of UV-active compounds.
Mobile Phase: The same solvent systems used for column chromatography, such as hexane/ethyl acetate, are generally applicable to TLC. The ideal solvent system will give a retention factor (Rf) of 0.2-0.4 for the desired compound.
Visualization: Since many organophosphonates are not colored, various visualization techniques are employed:
UV Light: The phenyl group in this compound, allows for visualization under UV light (254 nm) as a dark spot on a fluorescent background.
Iodine Chamber: Exposing the TLC plate to iodine vapor can reveal spots for many organic compounds, including some phosphonates.
Staining Reagents: Specific stains for phosphorus-containing compounds can be used. A common stain is a ceric ammonium (B1175870) molybdate (B1676688) solution, which upon heating, reveals phosphorus-containing compounds as blue or dark spots. researchgate.net Other stains like potassium permanganate (B83412) can be used for general visualization of organic compounds.
Table 2: Common TLC Stains for Organophosphorus Compounds
| Staining Reagent | Compound Type Detected | Appearance | Reference |
| Ceric Ammonium Molybdate | Phosphoric acids and esters | Blue/dark spots | researchgate.net |
| Potassium Permanganate | General oxidizing compounds | Yellow spots on purple background | - |
| Iodine | General organic compounds | Brown spots | - |
| Cobalt(II) Chloride | Organic phosphate esters | Blue spots | researchgate.net |
For analytical and preparative-scale purification of high-purity organophosphonate esters, high-performance liquid chromatography is a powerful technique.
Normal-Phase HPLC: This mode uses a polar stationary phase (e.g., silica) and a non-polar mobile phase. It is suitable for separating isomers and compounds with different polarity.
Reversed-Phase HPLC: This is the more common mode, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water or methanol/water). This is particularly useful for separating homologous series of long-chain alkyl phosphonates. A gradient elution is often employed, starting with a higher percentage of water and gradually increasing the organic solvent content.
Research Findings:
The analysis of organophosphate esters in various matrices is frequently performed using reversed-phase HPLC coupled with mass spectrometry (UPLC-MS/MS). biotage.com For preparative HPLC, the choice of column and mobile phase is critical to achieve good resolution and recovery of the purified compound.
Non-Chromatographic Methods
Crystallization is a highly effective method for purifying solid compounds. For organophosphonate esters that are solids at room temperature, crystallization from a suitable solvent or solvent mixture can yield highly pure material. However, many long-chain alkyl phosphonate esters, including likely this compound, are oils or low-melting solids, making crystallization challenging.
In such cases, it may be possible to induce crystallization at low temperatures or by using a co-solvent system. For phosphonic acids with long alkyl chains, which are often sticky oils, conversion to a salt (e.g., sodium, triethylammonium, or dicyclohexylammonium (B1228976) salt) can facilitate crystallization. reddit.com While this is more relevant to the free acid, it highlights a strategy that could potentially be adapted for ester purification if acidic impurities are present.
For thermally stable, volatile organophosphonate esters, distillation under reduced pressure (vacuum distillation) can be an effective purification method, particularly for removing non-volatile impurities. The boiling point of dioctyl phenylphosphonate, a related compound, is reported as 207 °C at 4 mmHg, suggesting that vacuum distillation could be a viable option for this compound, provided it is thermally stable. sigmaaldrich.com
Liquid-liquid extraction is a fundamental work-up procedure used to separate the crude product from the reaction mixture. For example, after a synthesis in an organic solvent, the reaction mixture can be washed with water or a brine solution to remove water-soluble impurities. Acidic or basic washes can be used to remove corresponding basic or acidic impurities. For instance, a wash with a dilute aqueous solution of sodium bicarbonate can remove acidic byproducts. orgsyn.org
Isolation
Following purification, the final step is the isolation of the pure compound. This typically involves the removal of the solvent under reduced pressure using a rotary evaporator. To ensure the complete removal of residual solvents, the isolated product may be further dried under high vacuum.
Mechanistic Investigations of Chemical Transformations Involving Phosphonic Acid Decyl Phenyl Ester Derivatives
Elucidation of Reaction Pathways in Esterification and Transesterification
The synthesis of mixed phosphonate (B1237965) esters like the decyl phenyl ester can be achieved through direct esterification of phosphonic acid or via transesterification. These processes involve complex reaction pathways with distinct intermediates and are sensitive to reaction conditions.
The esterification of phosphonic acids is a stepwise process where the reaction course is significantly influenced by temperature. nih.govnih.gov Studies on the esterification of phosphonic acids with reagents like triethyl orthoacetate have revealed that at lower temperatures (e.g., 30 °C), monoesters are formed through an intermediate such as a 1,1-diethoxyethyl ester of the phosphonic acid. nih.govnih.gov
However, at elevated temperatures, the reaction proceeds to form diesters. Under these conditions, similar intermediates can lead to the formation of stable and detectable pyrophosphonates. nih.govnih.gov These pyrophosphonates are not merely byproducts but act as intermediates that are subsequently consumed to yield the final diester product. nih.govnih.gov The structure and progression of these intermediates, including pyrophosphonates, have been successfully monitored and assigned using ³¹P NMR spectroscopy. nih.govnih.gov Another significant class of intermediates in phosphonate synthesis are deoxynucleoside H-phosphonates, which are pivotal in the chemical synthesis of deoxyoligonucleotides. nih.gov
The Michaelis-Arbuzov reaction, a cornerstone of C-P bond formation, proceeds through a quasiphosphonium salt intermediate. researchgate.net This is formed by the nucleophilic attack of a trialkyl phosphite (B83602) on an alkyl halide. researchgate.net
The hydrolysis of phosphonate esters, the reverse of esterification, has also been studied kinetically. The HCl-catalyzed hydrolysis of dialkyl arylphosphonates, for instance, follows two consecutive steps characterized by pseudo-first-order rate constants. researchgate.net Activation parameters have been determined for the hydrolysis of related phosphate (B84403) esters, providing insight into the energy profile of the reaction. For example, the hydrolysis of bis(p-nitrophenyl) phosphate has a calculated enthalpy of activation (ΔH‡) of 24.8 kcal mol⁻¹ and an entropy of activation (ΔS‡) of -25.4 e.u. frontiersin.org
Table 1: Representative Kinetic Data for the Esterification of 1-Methoxy-2-Propanol (PM) and Acetic Acid (AA)
This table serves as an illustrative example of kinetic parameters determined for an esterification reaction, analogous to the formation of phosphonic acid esters.
| Temperature (K) | Initial Molar Ratio (PM:AA) | Catalyst Loading (wt%) | Apparent Activation Energy (kJ/mol) | Reference |
| 333 - 363 | 1:3 | 10 | 62.0 ± 0.2 | mdpi.com |
The rates of esterification and transesterification of phosphonic acids are governed by the steric and electronic properties of the substituents. In the case of phosphonic acid, decyl phenyl ester, the bulky decyl group presents a significant steric hindrance compared to smaller alkyl groups. Conversely, the phenyl group exerts a strong electronic influence.
During acid-catalyzed hydrolysis, a reaction mechanistically related to esterification, polar and steric effects have been observed to have a minimal influence compared to base-catalyzed hydrolysis. nih.gov However, the nature of the ester group can dictate the reaction pathway. For instance, in the acid-catalyzed hydrolysis of arylphosphonates, the reaction typically proceeds via an AAc2 mechanism, involving a nucleophilic attack on the phosphorus atom. nih.gov For esters with groups that can form stable carbocations, like isopropyl, an AAl1 mechanism (C-O bond cleavage) can be substantiated. researchgate.netnih.gov It is plausible that for the decyl phenyl ester, the phenyl group would react via the AAc2 pathway, while the decyl group, under forcing acidic conditions, might involve an AAl1 pathway.
The electronic stability of potential carbocation intermediates plays a key role. Isopropyl esters hydrolyze faster than ethyl esters, which is attributed to the greater stability of the secondary isopropyl carbocation through hyperconjugation. reddit.com Similarly, benzyl (B1604629) esters are rapidly hydrolyzed due to the resonance stabilization of the resulting benzyl carbocation. reddit.com
Nucleophilic Reactions of Phosphonic Acid Esters
Phosphonic acid esters are susceptible to nucleophilic attack, most notably hydrolysis, which involves the cleavage of the P-O-C linkage. The specific pathway of these reactions is dependent on the reaction conditions and the structure of the ester.
The hydrolysis of phosphonate esters like decyl phenyl phosphonate can be catalyzed by either acid or base and occurs in two consecutive steps to remove the decyl and phenyl groups. researchgate.netnih.gov
Acid-Catalyzed Hydrolysis: Under acidic conditions, two primary mechanisms are prevalent nih.govnih.gov:
AAc2 (bimolecular, acyl cleavage): This pathway involves the protonation of the phosphoryl oxygen, followed by a nucleophilic attack of a water molecule on the phosphorus atom. This is a common mechanism for the hydrolysis of aryl esters, such as the phenyl group in the target molecule. nih.govnih.gov
AAl1 (unimolecular, alkyl cleavage): This mechanism involves the protonation of the ester oxygen, followed by the unimolecular cleavage of the C-O bond to form a carbocation. This pathway is favored for alkyl groups that can form stable carbocations, such as tert-butyl or, to a lesser extent, secondary alkyl groups like isopropyl. nih.govnih.gov The decyl group, being a primary alkyl group, would be less likely to react via a pure AAl1 mechanism unless under harsh conditions.
Base-Catalyzed Hydrolysis: In alkaline media, hydrolysis typically proceeds through a nucleophilic attack of a hydroxide (B78521) ion on the phosphorus atom, leading to a pentacoordinate intermediate or transition state. libretexts.org The rate of base-catalyzed hydrolysis is significantly influenced by steric and electronic effects. nih.gov
The reactivity order for hydrolysis depends on the leaving group's stability. For aryl phosphate monoesters, dianions with good leaving groups react faster than their corresponding monoanions. frontiersin.org However, as the leaving group becomes poorer (higher pKa), the hydrolysis of the monoanion becomes faster due to intramolecular protonation of the leaving group. frontiersin.org
Table 2: General Reactivity Order for Hydrolysis of Phosphonate Esters Based on Ester Group
This table illustrates the influence of the ester group on hydrolysis rates under different conditions.
| Ester Group | Relative Rate in Acidic Hydrolysis | Relative Rate in Basic Hydrolysis | Predominant Mechanism (Acid) | Reference |
| Methyl | Slower | Faster | AAc2 | nih.gov |
| Isopropyl | Faster | Slower (1000x vs Methyl) | AAl1 / AAc2 | nih.gov |
| Phenyl | Generally fast | Fast | AAc2 | nih.govnih.gov |
| Benzyl | Very fast | Fast | AAl1 | nih.govreddit.com |
Beyond simple hydrolysis, phosphonic acid esters can participate in other nucleophilic reactions.
Intramolecular Catalysis: The reaction rate can be significantly accelerated by the presence of neighboring functional groups. For example, a nearby carboxyl group can act as an intramolecular electrophilic catalyst in the hydrolysis of a phosphonate ester. acs.org Similarly, in phosphomonoesters, the remaining hydroxyl group on the phosphorus can act as an intramolecular general acid, facilitating hydrolysis, which explains why phosphomonoesters hydrolyze more rapidly than diesters. youtube.com
Intermolecular Reactions: Phosphonic acid esters can react with external reagents. A notable example is the reaction with acid chlorides, which provides a very mild route to hydrolyze the ester. acs.org Transesterification is another important intermolecular process where a diaryl phosphonate reacts with an alcohol in the presence of a catalyst, such as an alkali metal salt of a weak acid, to exchange one of the aryl groups for an alkyl group, forming a mixed ester. google.com
Catalytic Activity and Mechanism of Phosphonate-Based Catalysts
Phosphonate esters, including derivatives like this compound, are not only products of chemical synthesis but can also be involved in or be the products of catalytic processes. Their phosphorus center and the attached organic groups allow for a variety of catalytic transformations. The P-O-C and P-C bonds can undergo cleavage or modification under specific catalytic conditions, and the phosphonate moiety itself can act as a ligand in metal-based catalysis. Understanding the mechanisms of these transformations is crucial for controlling reaction outcomes and designing new synthetic routes. This section explores the catalytic activity involving phosphonate esters, focusing on acid-catalyzed transformations and the role of transition metals in their synthesis and modification.
Acid-Catalyzed Transformations
The hydrolysis of phosphonate esters to their corresponding phosphonic acids is a fundamental transformation often accomplished under acidic conditions. nih.govwikipedia.org This process involves the cleavage of one or both P-O-C ester bonds. Mineral acids such as hydrochloric acid (HCl) and hydrobromic acid (HBr) are frequently employed, typically requiring elevated temperatures and extended reaction times to drive the reaction to completion. nih.gov
Mechanistic studies have revealed several pathways for acid-catalyzed hydrolysis. The two major routes are the AAc2 mechanism, which involves a nucleophilic attack by water on the phosphorus atom leading to P-O bond cleavage, and the AAl1 mechanism, where the rate-determining step is the formation of a carbocation via C-O bond cleavage. nih.gov A less common pathway, the AAl2 mechanism, involves water in the C-O bond cleavage step. The dominant mechanism can be influenced by the structure of the phosphonate ester. For instance, the acid-catalyzed hydrolysis of methyl dialkylphosphinates was found to proceed via the AAl2 mechanism. nih.gov
The rate of hydrolysis is significantly affected by the acid concentration. Studies on methyl methyl-arylphosphinates and p-nitrophenyl diphenylphosphinate (B8688654) have shown that the reaction rate initially increases with acid concentration, reaches a maximum (e.g., at 6-7 M HClO₄ or 1.5 M HClO₄, respectively), and then decreases at higher concentrations. nih.gov This phenomenon is attributed to factors such as changes in water activity and the complete protonation of the substrate at very high acidities, which can inhibit the nucleophilic attack by water. nih.gov The nature of the alkyl and aryl groups also plays a role; in acid catalysis, an isopropyl derivative was found to hydrolyze faster than the corresponding methyl ester. nih.gov For substrates sensitive to harsh conditions, milder acids like trifluoroacetic acid can be used to achieve quantitative hydrolysis. nih.gov
| Phosphonate/Phosphinate Ester | Acid Catalyst | Conditions | Key Mechanistic Finding/Observation | Reference |
|---|---|---|---|---|
| Methyl dialkylphosphinates | Acid | - | Proceeds by the AAl2 mechanism (C-O bond cleavage). Polar and steric effects have minimal influence compared to base-catalyzed hydrolysis. | nih.gov |
| Methyl methyl-arylphosphinates | HClO₄ (1–9 M) | 67.2, 95.1, 107.6 °C | Optimal hydrolysis rate observed at 6–7 M acid concentration; the rate decreases at higher concentrations. | nih.gov |
| p-Nitrophenyl diphenylphosphinate | HClO₄ | Dioxane–water mixture | Maximum reaction rate occurs at 1.5 M HClO₄, with acidic inhibition observed in more concentrated solutions. | nih.gov |
| Dialkyl arylphosphonates | HCl (6 equivalents) | Reflux, 12 h | General method for preparing arylphosphonic acids. | nih.gov |
| β-Carboxamido-substituted phosphinic acid ester | Trifluoroacetic acid (TFA) | Aqueous medium | Provides a rapid and gentle method for quantitative hydrolysis to the phosphinic acid. | nih.gov |
Transition Metal Catalysis in Phosphonate Synthesis and Modification
Transition metal catalysis is a cornerstone of modern organophosphorus chemistry, providing powerful methods for the formation of the crucial C–P bond in phosphonates. nih.gov These methods are essential for synthesizing a vast array of phosphonate derivatives, including mixed esters like this compound.
The Hirao cross-coupling reaction is a prominent palladium-catalyzed method for synthesizing arylphosphonates. wikipedia.org It typically involves the reaction of a dialkyl phosphite with an aryl halide. wikipedia.orgorganic-chemistry.org This reaction and its variants have been extensively developed to be compatible with a wide range of functional groups. Catalytic systems often employ a palladium source, such as Pd(OAc)₂, and various ligands to achieve high efficiency. organic-chemistry.orgacs.org For example, aryl nonaflates, which can be prepared from phenols, have been shown to be effective substrates for palladium-catalyzed C–P bond formation when the reaction is accelerated by the addition of sodium iodide. acs.org
Besides palladium, other transition metals like copper and nickel are also effective catalysts for C–P bond formation. Copper(I) oxide (Cu₂O) has been used to catalyze the coupling of dialkyl H-phosphonates with boronic acids to yield aryl phosphonates. organic-chemistry.org Inexpensive copper iodide (CuI) catalyzes the reaction between diazophosphonates and terminal alkynes to form allenylphosphonates under mild conditions. organic-chemistry.org Nickel-catalyzed electrochemical cross-coupling of aryl bromides with dialkyl phosphites represents another efficient route. organic-chemistry.org These catalytic methods circumvent the often harsh conditions of traditional methods like the Michaelis-Arbuzov reaction and offer pathways to structurally diverse phosphonates with high functional group tolerance. organic-chemistry.org
| Reaction Type | Phosphorus Source | Coupling Partner | Catalytic System | Product Type | Reference |
|---|---|---|---|---|---|
| Hirao-type Coupling | H-Phosphonate diesters | Benzyl halides | Pd(OAc)₂ / Xantphos | Benzylphosphonate diesters | organic-chemistry.org |
| Hydrophosphorylation | P(O)-H compounds | Alkynes | Palladium catalyst | Markovnikov adducts (vinylphosphonates) | organic-chemistry.org |
| Cross-Coupling | Dialkyl phosphites | Aryl bromides | Nickel catalyst (electrochemical) | Aryl phosphonates | organic-chemistry.org |
| Cross-Coupling | Dialkyl H-phosphonates | Boronic acids | Cu₂O / 1,10-phenanthroline | Aryl phosphonates | organic-chemistry.org |
| Cross-Coupling | P(O)H compounds | Aryl nonaflates | Pd(OAc)₂ / NaI | Aryl phosphonates/phosphinates | acs.org |
| Cross-Coupling | P(O)-H compounds | Triarylbismuths | Pd catalyst | Arylphosphonates/phosphinates | organic-chemistry.org |
Advanced Spectroscopic and Analytical Characterization of Phosphonic Acid Decyl Phenyl Ester Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of phosphonic acid, decyl phenyl ester. The synergistic use of ¹H, ¹³C, and ³¹P NMR provides a complete picture of the molecular framework.
Proton (¹H) NMR spectroscopy allows for the identification and mapping of all hydrogen atoms in the molecule. The spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the decyl chain. The aromatic protons typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring current. chemistrysteps.comlibretexts.org The protons of the decyl chain exhibit characteristic chemical shifts, with the methylene (B1212753) group attached to the ester oxygen (O-CH₂) appearing at a lower field (around δ 4.0 ppm) compared to the other methylene groups (δ 1.2-1.6 ppm) and the terminal methyl group (around δ 0.8-0.9 ppm). libretexts.orgoregonstate.edu
Carbon-13 (¹³C) NMR spectroscopy, often acquired with proton decoupling, provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, the aromatic carbons of the phenyl ring resonate in the range of δ 120-150 ppm, with the carbon directly attached to the phosphorus atom showing a characteristic coupling (J-P). The carbons of the decyl chain appear in the upfield region, with the O-CH₂ carbon at approximately δ 60-70 ppm and the remaining aliphatic carbons between δ 14-32 ppm. blogspot.com
Phosphorus-31 (³¹P) NMR is particularly powerful for the analysis of organophosphorus compounds, offering a wide chemical shift range and high sensitivity to the electronic environment of the phosphorus atom. huji.ac.il For this compound, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum, typically in the range of δ 15 to 30 ppm, which is characteristic for phosphonates. spectrabase.comahajournals.org The precise chemical shift is sensitive to the nature of the ester groups and can be used to confirm the formation of the desired product and to detect any phosphorus-containing impurities. osti.gov
Table 1: Predicted NMR Chemical Shifts (δ) for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | Aromatic (C₆H₅) | 7.0 - 8.0 |
| ¹H | O-CH₂ (Decyl) | ~4.0 |
| ¹H | -(CH₂)₈- (Decyl) | 1.2 - 1.6 |
| ¹H | -CH₃ (Decyl) | 0.8 - 0.9 |
| ¹³C | Aromatic (C₆H₅) | 120 - 150 |
| ¹³C | O-CH₂ (Decyl) | 60 - 70 |
| ¹³C | Aliphatic (Decyl) | 14 - 32 |
| ³¹P | P=O | 15 - 30 |
NMR spectroscopy is a powerful technique for monitoring the progress of the esterification reaction to form this compound. By taking time-course ³¹P NMR spectra, the consumption of the starting phosphonic acid and the formation of the mono- and diester products can be quantitatively followed. nih.gov This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.
Furthermore, NMR can be employed to study the reaction mechanism. For instance, the detection of transient intermediates can provide crucial insights into the reaction pathway. nih.gov In the synthesis of mixed phosphonate (B1237965) esters, ³¹P NMR can distinguish between different ester products and potential side products like pyrophosphonates, aiding in the elucidation of the reaction mechanism. nih.gov
Vibrational Spectroscopy for Molecular Fingerprinting and Interaction Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint of this compound based on the vibrational modes of its functional groups.
FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is expected to show strong absorption bands characteristic of the P=O, P-O-C, C-O-C, aromatic C-H, and aliphatic C-H bonds. The P=O stretching vibration is a prominent feature, typically appearing as a strong band in the region of 1250-1290 cm⁻¹. rsc.org The P-O-C stretching vibrations are usually observed in the 1000-1100 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the decyl group appear just below 3000 cm⁻¹. rsc.org
Table 2: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Stretching | Aromatic C-H | >3000 |
| Stretching | Aliphatic C-H | 2850 - 2960 |
| Stretching | P=O | 1250 - 1290 |
| Stretching | P-O-C | 1000 - 1100 |
| Stretching | C-O-C | 1150 - 1250 |
Raman spectroscopy is a complementary technique to FTIR that provides information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations. surfacesciencewestern.com The Raman spectrum of this compound would be expected to show a strong band for the symmetric stretching of the benzene ring around 1000 cm⁻¹ and other characteristic bands for the phosphonate group. nih.gov
For surface analysis, techniques like Waveguide Enhanced Raman Spectroscopy (WERS) and Surface-Enhanced Raman Spectroscopy (SERS) can be employed. These methods provide enhanced sensitivity for studying thin films or adsorbed layers of this compound on various substrates. For instance, SERS can be used to investigate the orientation and interaction of the molecule with a metal surface, which is crucial for applications in corrosion inhibition and surface modification.
X-ray Photoelectron Spectroscopy (XPS) for Surface and Binding Energy Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about the elemental composition and chemical states of the elements within the top few nanometers of a material's surface. eag.comipfdd.de This makes it an ideal tool for studying thin films or surface modifications involving this compound.
An XPS survey scan would reveal the presence of phosphorus, oxygen, and carbon. High-resolution spectra of the P 2p, O 1s, and C 1s regions would provide detailed information about their chemical environments. The binding energy of the P 2p peak, typically around 133-134 eV, is characteristic of a phosphonate group and can be used to distinguish it from other phosphorus species. researchgate.net The O 1s spectrum can be deconvoluted to identify the different types of oxygen atoms, such as the phosphoryl oxygen (P=O) and the ester oxygens (P-O-C). The C 1s spectrum can similarly be resolved to differentiate between the aromatic carbons of the phenyl group, the aliphatic carbons of the decyl chain, and the carbon of the ester linkage.
Table 3: Expected XPS Binding Energies for this compound
| Element | Orbital | Expected Binding Energy (eV) | Chemical State |
|---|---|---|---|
| P | 2p | 133 - 134 | Phosphonate (R-PO₃-R') |
| O | 1s | ~531.5 | P=O |
| O | 1s | ~533.0 | P-O-C |
| C | 1s | ~284.8 | C-C, C-H (Aromatic/Aliphatic) |
| C | 1s | ~286.5 | C-O |
Electrochemical Techniques in Interfacial and Corrosion Studies
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the formation and integrity of protective layers at the metal-electrolyte interface. For systems involving this compound, EIS provides critical insights into the adsorption mechanism and the barrier properties of the resulting self-assembled monolayer (SAM), which is crucial for corrosion protection. The technique applies a small amplitude AC voltage or current signal over a wide range of frequencies to the electrochemical cell and measures the impedance response.
When this compound is introduced into a corrosive environment, the phosphonic acid headgroup adsorbs onto the metal or metal oxide surface, forming an organized layer with the decyl and phenyl tails oriented away from the surface. This layer acts as a physical barrier, impeding the transport of corrosive species like water, oxygen, and ions to the metal surface. The quality of this protective film can be quantified by analyzing the EIS data, typically by fitting it to an equivalent electrical circuit (EEC) model.
A common EEC for a coated metal substrate includes the solution resistance (Rs), the coating capacitance (Ccoat) representing the dielectric property of the phosphonate layer, and the pore resistance (Rpo) which signifies the resistance of ion-conducting paths within the layer. At the metal-substrate interface beneath the coating, a double-layer capacitance (Cdl) and a charge transfer resistance (Rct) are used to model the electrochemical reactions of the corrosion process.
Table 1: Representative EIS Data for a Metal Substrate in a Corrosive Medium With and Without a Phosphonate Inhibitor.
| System | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF·cm⁻²) | Inhibition Efficiency (%) |
|---|---|---|---|
| Bare Metal in 3.5% NaCl | 1.5 x 10³ | 350 | - |
| Metal with Phosphonate Layer in 3.5% NaCl | 2.8 x 10⁵ | 25 | 99.4 |
This table contains illustrative data based on typical results from corrosion inhibition studies using phosphonates.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation of organic molecules like this compound. It provides precise information about the molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns. Techniques such as electrospray ionization (ESI-MS) and gas chromatography-mass spectrometry (GC-MS), often coupled with derivatization methods, are commonly employed for the analysis of phosphonates. nih.govnih.govresearchgate.net
The molecular weight of this compound (C₁₆H₂₇O₃P) is 314.36 g/mol . In positive-ion ESI-MS, the compound would typically be observed as a protonated molecule [M+H]⁺ at m/z 315.17 or as a sodiated adduct [M+Na]⁺ at m/z 337.15.
Tandem mass spectrometry (MS/MS) experiments, where specific ions are selected and fragmented, are used to probe the molecular structure. The fragmentation of aromatic phosphonate esters is influenced by the stability of the resulting fragments. For this compound, the fragmentation process would likely involve characteristic bond cleavages:
Cleavage of the P-O(ester) bond: Loss of the decoxy group (-OC₁₀H₂₁) or the decene molecule (C₁₀H₂₀) via a rearrangement is a common pathway.
Cleavage of the C-O(ester) bond: Fission of the bond between the ester oxygen and the decyl chain can occur, leading to the formation of a stable phenylphosphonate (B1237145) fragment. mdpi.com
Cleavage involving the P-C(phenyl) bond: The bond between the phosphorus atom and the phenyl ring can also cleave, although it is generally more stable.
Rearrangement Reactions: Novel rearrangement reactions, such as the migration of a phosphoryl oxygen atom, have been observed in the fragmentation of certain phosphonate esters under ESI-MS/MS conditions. nih.gov
Table 2: Expected Mass Spectrometry Data for this compound.
| Parameter | Value / Description |
|---|---|
| Chemical Formula | C₁₆H₂₇O₃P |
| Molecular Weight | 314.36 g/mol |
| Expected [M+H]⁺ Ion (m/z) | 315.17 |
| Expected [M+Na]⁺ Ion (m/z) | 337.15 |
| Potential Key Fragments (m/z) | Loss of decene (-140.15): ~175.02 Phenylphosphonic acid ion [C₆H₅P(O)(OH)₂ + H]⁺: 159.02 |
Other Advanced Analytical Methods in Phosphonate Research
Surface Plasmon Resonance (SPR) is a highly sensitive optical technique used for real-time, label-free monitoring of molecular interactions at surfaces. nih.gov It is particularly well-suited for studying the adsorption kinetics of self-assembling molecules like this compound onto various substrates, such as metals and metal oxides. semanticscholar.orgcapes.gov.br The method measures changes in the refractive index at the surface of a sensor chip (typically gold or silver) as molecules adsorb or desorb, which is directly proportional to the mass change on the surface.
In a typical SPR experiment to study phosphonate adsorption, a metal oxide layer (e.g., Al₂O₃, TiO₂) is first deposited onto the SPR sensor chip. capes.gov.br A solution of this compound is then flowed over the surface, and the SPR signal is monitored over time. This allows for the determination of key kinetic parameters:
Association rate constant (kₐ): Describes the rate at which the phosphonate molecules bind to the surface.
Dissociation rate constant (kₑ): Describes the rate at which the molecules detach from the surface.
Equilibrium dissociation constant (Kₑ = kₑ/kₐ): Indicates the affinity of the phosphonate for the surface. A lower Kₑ value signifies a stronger, more stable bond.
Studies on analogous long-chain alkylphosphonic acids (e.g., octyl- and tetradecylphosphonic acid) using multiparameter SPR (MP-SPR) have shown that these molecules form monolayer-like coverages on surfaces like gold. semanticscholar.org The data reveals similar adsorption kinetics for different chain lengths, with the final layer thickness correlating directly with the length of the hydrocarbon chain. semanticscholar.org Such studies confirm the formation of a densely packed, organized monolayer, which is essential for creating an effective barrier against corrosion.
Table 3: Representative SPR Adsorption Data for Alkylphosphonic Acids on a Gold Surface.
| Compound | Adsorbed Layer Thickness (nm) | Adsorption Mode |
|---|---|---|
| Octylphosphonic Acid | ~1.2 | Monolayer-like coverage |
| Tetradecylphosphonic Acid | ~1.8 | Monolayer-like coverage |
Data adapted from studies on similar long-chain alkylphosphonic acids. semanticscholar.org
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) is a highly sensitive analytical technique used for determining the elemental composition of a wide variety of samples, particularly for the quantification of trace metals in aqueous solutions. pcdn.cospectroscopyonline.com In the context of corrosion research, ICP-OES is an invaluable tool for evaluating the effectiveness of inhibitors like this compound by precisely measuring the extent of metal dissolution. researchgate.net
The principle of the method involves introducing a liquid sample into a high-temperature argon plasma (~6,000–10,000 K), which desolvates, atomizes, and excites the atoms of the elements present. As the excited atoms relax to a lower energy state, they emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of the element in the sample.
To assess the performance of this compound as a corrosion inhibitor, metal coupons (e.g., steel, copper, or aluminum) are immersed in a corrosive solution (e.g., acidic or saline water) both with and without the phosphonate inhibitor. After a specified exposure time, aliquots of the solutions are collected and analyzed by ICP-OES. A lower concentration of dissolved metal ions (e.g., Fe²⁺, Cu²⁺, Al³⁺) in the solution containing the inhibitor, compared to the blank solution, provides a direct and quantitative measure of the inhibitor's efficiency in preventing metal dissolution and corrosion. This method is crucial for validating the protective action of the phosphonate layer under specific environmental conditions.
Table 4: Illustrative ICP-OES Results for Metal Dissolution in a Corrosive Medium.
| System | Dissolved Iron Concentration (mg/L) after 24h | Inhibition Efficiency (%) |
|---|---|---|
| Carbon Steel in 1M HCl | 850 | - |
| Carbon Steel in 1M HCl + Phosphonate Inhibitor | 15 | 98.2 |
This table provides hypothetical data to illustrate the application of ICP-OES in corrosion inhibition studies.
Theoretical and Computational Chemistry Studies on Phosphonic Acid Decyl Phenyl Ester Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods solve quantum mechanical equations to determine electron distribution and energy levels, which are crucial for predicting chemical reactivity. gatech.edu
Density Functional Theory (DFT) has become a vital tool in computational chemistry for studying the electronic structures of molecules, including organophosphorus esters. longdom.org DFT methods are used to calculate key molecular-level descriptors such as molecular orbital energies (e.g., HOMO and LUMO), atomic charge distributions, and local electron densities. nih.gov These descriptors are instrumental in identifying reactive sites within the phosphonic acid, decyl phenyl ester molecule and analyzing the stability of potential transition states in its reactions. nih.gov
The accuracy of DFT calculations depends significantly on the choice of functionals and basis sets. nih.gov For phosphonate (B1237965) systems, DFT can elucidate structure-activity relationships by providing insights into the molecule's electronic properties. ijcce.ac.ir For instance, the analysis of the Molecular Electrostatic Potential (MEP) can identify the electron-rich and electron-poor regions of the decyl phenyl phosphonate molecule, predicting sites susceptible to nucleophilic or electrophilic attack. ijcce.ac.ir
Global reactivity descriptors derived from DFT calculations provide a quantitative measure of the molecule's stability and reactivity. ijcce.ac.ir These parameters are critical for predicting how this compound will interact with other chemical species.
Table 1: Conceptual DFT Reactivity Descriptors and Their Significance
| Descriptor | Formula | Significance for this compound |
|---|---|---|
| Ionization Potential (I) | I = -EHOMO | Energy required to remove an electron; indicates susceptibility to oxidation. |
| Electron Affinity (A) | A = -ELUMO | Energy released upon gaining an electron; indicates susceptibility to reduction. |
| Electronegativity (χ) | χ = (I+A)/2 | Measures the ability to attract electrons in a chemical bond. |
| Chemical Hardness (η) | η = (I-A)/2 | Measures resistance to change in electron distribution; related to stability. |
Data compiled from principles described in referenced sources. ijcce.ac.ir
DFT has been successfully applied to study related phosphonate compounds, providing a framework for predicting the electronic behavior and reactivity of the decyl phenyl ester variant. ijcce.ac.irnsf.gov
Ab initio molecular orbital theory is a class of quantum chemistry methods that derive results directly from theoretical principles without the inclusion of experimental data. wiley.com This approach is particularly powerful for predicting the mechanisms of chemical reactions by calculating the potential energy surface and identifying transition state structures. longdom.org
For phosphonate esters, ab initio methods can be employed to model transformative reactions such as hydrolysis or esterification. mdpi.comnih.gov The hydrolysis of the P-O-C ester bond is a fundamental reaction for phosphonates. mdpi.com Ab initio calculations can map the energetic pathway of a water molecule or hydroxide (B78521) ion attacking the phosphorus center, leading to the cleavage of either the decyl or phenyl ester group. By calculating the activation barriers for different potential pathways, the most likely reaction mechanism can be predicted. These calculations would consider the formation of pentacoordinate phosphorus intermediates or transition states, which are characteristic of nucleophilic substitution at the phosphorus center. researchgate.net
Similarly, the theory can be applied to predict the outcomes of reactions like the Michaelis-Arbuzov reaction, a common method for forming C-P bonds, or dealkylation processes used to convert phosphonate esters into phosphonic acids. mdpi.comresearchgate.net
Molecular Dynamics Simulations of Interfacial Phenomena
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes such as adsorption and solvation. These simulations are essential for understanding how this compound behaves at interfaces and in solution.
The phosphonic acid functional group is an effective anchor for tethering organic molecules to various oxide surfaces. uba.ar MD simulations can model the adsorption of this compound onto substrates like silica (B1680970), titania, or indium tin oxide. uba.arrsc.org These simulations reveal the preferred binding configurations and the stability of the resulting self-assembled monolayer (SAM).
Studies on analogous molecules like phenylphosphonic acid (PPA) show that binding to a surface such as TiO2 can occur through different configurations, such as monodentate (one P-O-surface bond) or bidentate (two P-O-surface bonds) modes. uba.ar The specific binding mode can be influenced by factors like temperature and surface hydroxylation. uba.ar For this compound, the long decyl chain and the bulky phenyl group would significantly influence the packing density, molecular order, and orientation within the self-assembled film. nih.gov MD simulations can predict the tilt angles of the phenyl and decyl groups with respect to the surface, which is critical for applications in molecular electronics and sensor technology. nih.gov
Table 2: Potential Adsorption Characteristics of Phosphonic Acid Ester on an Oxide Surface
| Property | Description | Influencing Factors |
|---|---|---|
| Binding Mode | The way the phosphonate headgroup attaches to the surface (e.g., monodentate, bidentate, tridentate). nsf.govuba.ar | Surface type, temperature, surface preparation. uba.arrsc.org |
| Monolayer Stability | The thermal and chemical resistance of the adsorbed molecular layer. Phosphonate anchors generally form highly stable films. uba.ar | Strength of the P-O-surface bond. |
| Molecular Order | The degree of alignment and packing of the decyl and phenyl groups in the self-assembled monolayer. nih.gov | Intermolecular van der Waals interactions, chain length, headgroup size. |
| Surface Coverage | The density of molecules adsorbed on the substrate surface. | Immersion time, solution concentration, temperature. rsc.org |
Table constructed based on findings for analogous phosphonic acid systems. nsf.govuba.arrsc.orgnih.gov
The solvent environment can dramatically alter the reactivity and behavior of phosphonate esters. nih.gov MD simulations are used to study solvation effects by explicitly modeling the interactions between the solute (this compound) and the surrounding solvent molecules. These simulations can reveal the structure of the solvation shell and quantify intermolecular interactions like hydrogen bonding and dipole-dipole forces.
The transfer of a phosphoryl group, a key reaction type for phosphonates, is highly sensitive to the solvent. frontiersin.org For example, reactions like hydrolysis are significantly faster in less polar aprotic solvents compared to water. nih.gov This rate enhancement is often attributed to the desolvation of the phosphoryl group in the ground state, which weakens the P-O bond and stabilizes the transition state. nih.gov MD simulations can visualize and quantify this desolvation process, providing a mechanistic explanation for the observed solvent effects.
Table 3: Influence of Solvent Type on Phosphonate Ester Reactivity
| Solvent Type | Example(s) | General Effect on Nucleophilic Substitution at Phosphorus |
|---|---|---|
| Polar Protic | Water, Tert-butyl alcohol | Generally slower reaction rates due to strong solvation of the ground state phosphoryl group via hydrogen bonding. nih.gov |
| Dipolar Aprotic | Acetonitrile, Hexamethylphosphoramide (HMPA) | Can lead to dramatic rate accelerations due to reduced ground state solvation and stabilization of the transition state. nih.gov |
| Non-polar Aprotic | Cyclohexane, Acetone | Can result in very large rate increases compared to water by minimizing solvation of the reacting species. nih.gov |
Data based on general observations for phosphate (B84403) and phosphinate esters. nih.gov
Thermodynamic and Kinetic Modeling of Phosphonate Transformations
Computational modeling provides quantitative predictions of the thermodynamic feasibility and kinetic rates of chemical reactions involving phosphonates. nih.gov By calculating the energies of reactants, products, and transition states, key parameters governing a reaction's progress can be determined.
For this compound, such modeling can be applied to important transformations like hydrolysis or transesterification. mdpi.com Thermodynamic modeling involves calculating the change in Gibbs free energy (ΔG) for a reaction to determine its spontaneity. A negative ΔG indicates a thermodynamically favorable process. Kinetic modeling focuses on calculating the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. A lower activation energy corresponds to a faster reaction rate.
For example, modeling the hydrolysis of the ester would involve calculating the free energies of the starting ester and water, the phosphonic acid and alcohol/phenol (B47542) products, and the associated transition state. mdpi.com These calculations can predict whether the cleavage of the decyl-oxygen bond or the phenyl-oxygen bond is more favorable under specific conditions (e.g., acidic or basic catalysis). mdpi.com Such studies are crucial for understanding the stability of the compound and for designing controlled synthesis or degradation pathways. nih.govresearchgate.net
Table 4: Key Parameters from Thermodynamic and Kinetic Modeling of a Phosphonate Reaction
| Parameter | Symbol | Information Provided |
|---|---|---|
| Enthalpy of Reaction | ΔH | The heat absorbed or released during the reaction. |
| Entropy of Reaction | ΔS | The change in disorder of the system during the reaction. |
| Gibbs Free Energy of Reaction | ΔG | Determines the spontaneity of the reaction at constant temperature and pressure. |
| Activation Energy | Ea | The minimum energy required to initiate the reaction; determines the reaction rate. |
| Rate Constant | k | A proportionality constant in the rate law that relates reactant concentrations to the reaction rate. |
Structure-Activity Relationship Investigations through Computational Approaches
The exploration of the structure-activity relationships (SAR) of phosphonic acid esters, including decyl phenyl ester, has been significantly advanced through the application of theoretical and computational chemistry. These in silico methods provide a rational framework for understanding how molecular structure influences biological activity, thereby guiding the design of new compounds with desired properties. Computational approaches in this context primarily revolve around Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and density functional theory (DFT) calculations.
While specific, in-depth computational studies exclusively targeting this compound are not extensively documented in publicly accessible literature, the principles and methodologies can be understood from studies on structurally related aryl and alkyl phosphonates. These investigations highlight the key molecular features that govern the activity of this class of compounds.
Computational studies on analogous phosphonates have revealed that their biological behavior is often influenced by a combination of electronic, steric, and hydrophobic factors. nih.gov For instance, in QSAR studies of various phosphonate derivatives, parameters such as electronic chemical potential (χ), dipole moment (μ), and the number of hydrogen bond acceptors (nHAcc) have been shown to correlate with their inhibitory activities. nih.gov The topology and polarity of the molecules are also critical determinants of their interaction with biological targets. nih.govnih.gov
A central aspect of SAR is understanding the spatial arrangement of atoms and functional groups. For aryl phosphonates, the nature and position of substituents on the phenyl ring, as well as the length and branching of the alkyl chain, are critical. For decyl phenyl phosphonate, the decyl group introduces a significant hydrophobic character, which can be crucial for its interaction with non-polar pockets in biological targets. Molecular field analysis (MFA) is a powerful QSAR technique used to investigate these relationships by correlating the 3D steric and electrostatic fields of molecules with their biological activity. illinois.edunih.gov Successful MFA models have been developed for aryl-X bisphosphonates, demonstrating the importance of molecular shape and electrostatic potential in determining their efficacy as bone resorption agents. illinois.edunih.govacs.org
The following table illustrates typical molecular descriptors that would be calculated and analyzed in a computational SAR study of this compound and its analogs.
Table 1: Key Molecular Descriptors in Computational SAR Studies of Alkyl Phenyl Phosphonates
| Descriptor Class | Specific Descriptor | Potential Influence on Activity |
| Electronic | Mulliken Atomic Charges | Indicates reactive sites and potential for electrostatic interactions. researchgate.net |
| Dipole Moment | Influences solubility and overall polarity, affecting transport and binding. nih.gov | |
| HOMO-LUMO Energy Gap | Relates to the chemical reactivity and stability of the molecule. | |
| Steric/Topological | Molecular Weight | Affects diffusion and fitting into binding sites. |
| Molecular Volume/Surface Area | Describes the size and shape, which are critical for receptor binding. | |
| Principal Moments of Inertia | Provides information on the three-dimensional shape and mass distribution. | |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Quantifies the hydrophobicity, which is crucial for membrane permeability and interaction with hydrophobic pockets. |
Molecular docking simulations are another cornerstone of computational SAR. These studies predict the preferred orientation and binding affinity of a ligand to a biological target, such as an enzyme. For phosphonates, which can act as mimics of phosphates or transition states, docking studies can elucidate the specific interactions within the active site. nih.gov For example, a docking simulation of a phosphonate inhibitor would reveal hydrogen bonds, hydrophobic interactions, and coordination with metal ions that stabilize the ligand-protein complex. In the case of decyl phenyl phosphonate, the phenyl group could engage in π-π stacking interactions, while the long decyl chain could occupy a hydrophobic channel in the binding site. nih.gov
The insights gained from these computational approaches are instrumental in the rational design of novel phosphonate derivatives. By understanding the key structural features that enhance or diminish activity, chemists can synthesize new compounds with optimized properties. For example, if a QSAR model indicates that higher hydrophobicity in the alkyl chain is beneficial, longer or more branched alkyl groups could be explored. Conversely, if steric hindrance is a limiting factor, smaller substituents might be investigated.
The following table summarizes the types of interactions that are typically analyzed in docking studies of phosphonate esters.
Table 2: Typical Intermolecular Interactions Analyzed in Docking Studies
| Interaction Type | Description | Relevance to Phosphonate Esters |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The phosphoryl oxygen (P=O) is a strong hydrogen bond acceptor. nih.gov |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The decyl and phenyl groups can interact favorably with nonpolar residues in a binding pocket. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall binding affinity and specificity. nih.gov |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The phenyl ring can stack with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. |
| Cation-π Interactions | A noncovalent molecular interaction between a cation and the face of an electron-rich π system. | The phenyl ring can interact with positively charged residues like lysine (B10760008) or arginine. |
Advanced Materials and Catalytic Applications of Phosphonic Acid Esters
Surface Functionalization and Coating Technologies
The ability of phosphonic acids to form strong, ordered layers on a variety of metal and metal oxide surfaces makes them prime candidates for advanced surface functionalization and the development of protective coatings. The ester form, decyl phenyl phosphonate (B1237965), would likely serve as a precursor, undergoing hydrolysis to the active phosphonic acid for these applications.
Self-Assembled Monolayers (SAMs) on Metal and Metal Oxide Surfaces
Phosphonic acids are known to spontaneously form dense, highly ordered self-assembled monolayers (SAMs) on the native oxide layers of metals such as aluminum, titanium, and zinc. This process involves the formation of strong covalent or iono-covalent bonds between the phosphonate head group (-PO(OH)₂) and the metal oxide surface.
Research on Decylphosphonic acid (DPA) , the analogue to the subject compound without the phenyl group, confirms its ability to form robust SAMs on aluminum surfaces. nih.govresearchgate.net These monolayers are characterized by their significant hydrophobicity, which is primarily attributed to the outwardly oriented, nonpolar decyl chains. Studies comparing DPA with other alkylphosphonic acids, such as octadecylphosphonic acid (ODPA), show that the length of the alkyl chain influences the packing and final properties of the monolayer. nih.govnih.gov The presence of the decyl chain in "Phosphonic acid, decyl phenyl ester" suggests it could form similar hydrophobic, barrier-like films after hydrolysis. The additional phenyl group could further modify the surface properties, potentially influencing π-π stacking interactions between adjacent molecules and altering the layer's thermal or mechanical stability.
| Parameter | Decylphosphonic Acid (DPA) on Al | Octadecylphosphonic Acid (ODPA) on Al | Reference |
| Water Contact Angle | >125° | >125° | nih.gov |
| Surface Energy | 21 mN/m | 20 mN/m | nih.govresearchgate.net |
| Adhesion Force | Lower than bare Al | Comparable to DPA | nih.govresearchgate.net |
| Coefficient of Friction | Lower than bare Al | Comparable to DPA | nih.gov |
| This table presents data for Decylphosphonic acid (DPA) and Octadecylphosphonic acid (ODPA) to illustrate the typical properties of phosphonic acid SAMs. |
Corrosion Protection Mechanisms and Performance Evaluation
Phosphonates are effective corrosion inhibitors for various metals, including steel and aluminum, in acidic, neutral, and alkaline environments. oszk.hu The primary protection mechanism involves the adsorption of the phosphonate molecule onto the metal surface, forming a protective film that acts as a physical barrier to corrosive species. oszk.huresearchgate.net This adsorption can be described by models such as the Langmuir adsorption isotherm. researchgate.net
Studies on compounds like sodium methyldodecylphosphonate show that they act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., oxygen reduction) reactions of the corrosion process. researchgate.net The efficiency of these inhibitors increases with concentration, leading to a significant reduction in corrosion rates. researchgate.net
For "this compound," a similar mechanism can be posited. After hydrolysis, the phosphonic acid head group would anchor the molecule to the metal surface. The combination of the long, hydrophobic decyl tail and the bulky phenyl group would create a dense, water-repellent barrier film. This film would block active corrosion sites and impede the transport of corrosive agents like water, oxygen, and chlorides to the metal surface, thereby providing enhanced corrosion resistance. nih.gov
| Inhibitor | Concentration | Inhibition Efficiency (IE%) | Method | Metal | Reference |
| Sodium Methyldodecylphosphonate | 10⁻³ M | 89.2% | Weight Loss | Mild Steel | researchgate.net |
| Sodium Methyldodecylphosphonate | 10⁻³ M | 90.1% | Polarization | Mild Steel | researchgate.net |
| Sodium Methyldodecylphosphonate | 10⁻³ M | 93.3% | EIS | Mild Steel | researchgate.net |
| This table shows the corrosion inhibition efficiency of a related phosphonate ester, Sodium Methyldodecylphosphonate, on mild steel in a 1M H₂SO₄ solution. |
Integration into Hybrid Organic-Inorganic Coatings and Sol-Gel Films
Hybrid organic-inorganic coatings, particularly those synthesized via the sol-gel process, offer a versatile platform for creating advanced protective films. These coatings combine the durability and adhesion of an inorganic network (e.g., silica) with the flexibility and functionality of organic components. Organophosphorus compounds can be incorporated into these sol-gel networks to enhance properties like adhesion and corrosion resistance. nih.govmdpi.com
The process typically involves the hydrolysis and co-condensation of precursor molecules, such as tetraethoxysilane (TEOS), with a functionally modified organosilane. To integrate a molecule like "this compound," it would likely first be functionalized, for example, by converting it into a silane-containing phosphonate ester. This would allow it to covalently bond within the silica (B1680970) network as it forms. Alternatively, organophosphites have been shown to incorporate into sol-gel networks through a Michaelis-Arbuzov reaction followed by hydrolysis and polycondensation. nih.gov
The incorporation of the decyl phenyl phosphonate moiety would impart hydrophobicity and corrosion resistance to the final hybrid film, combining the barrier properties of the phosphonate with the robustness of the sol-gel matrix. mdpi.com
Phosphonate-Based Catalysis and Organocatalysis
The field of catalysis often utilizes organophosphorus compounds, though specific applications for "this compound" are not documented in the reviewed literature. The following sections describe general principles of phosphonate-based catalysis where such a molecule could theoretically be relevant.
Immobilization of Catalysts on Mesoporous Silica and Other Supports
Immobilizing homogeneous catalysts onto solid supports like mesoporous silica is a critical strategy for improving catalyst separation, recovery, and reusability. The high surface area and tunable pore structure of these supports make them ideal platforms. Functional groups are often grafted onto the silica surface to provide anchor points for the catalyst.
A molecule like "this compound," after conversion to a phosphonic acid, could potentially be used to functionalize a support material. The phosphonate group can bind strongly to oxide surfaces, including silica. The decyl and phenyl groups could then be further modified to attach a catalytically active species. However, there is no current research indicating the use of this specific ester for such applications.
Application in Asymmetric Reactions and Specific Chemical Transformations
Phosphonates are a crucial class of compounds in synthetic organic chemistry, and significant research has focused on the catalytic asymmetric synthesis of chiral phosphonates. These reactions, such as the phospha-Michael or phospha-Mannich reactions, use chiral organocatalysts or metal complexes to produce enantiomerically enriched phosphonate products, which are valuable in medicinal chemistry.
While the synthesis of chiral phosphonates is a well-established field, the use of a simple, achiral ester like "this compound" as a catalyst or organocatalyst is not reported. Its structure does not possess the inherent chirality or the specific functional groups typically required for inducing stereoselectivity in chemical transformations. Therefore, its role in asymmetric reactions is not currently established.
Interfacial Phenomena and Emulsion Stabilization
The molecular architecture of this compound, with its distinct polar and non-polar regions, makes it highly active at interfaces, driving its applications in emulsion science.
Surfactant Properties of Amphiphilic Phosphonates
This compound is an amphiphilic molecule, possessing a hydrophilic (water-loving) phosphonic acid head and a hydrophobic (water-fearing) tail composed of the decyl and phenyl groups. cymitquimica.com This dual nature is the basis of its utility as a surfactant. cymitquimica.com When introduced into a multiphase system, such as oil and water, these molecules preferentially align themselves at the interface, reducing the interfacial tension between the two phases. neliti.com The hydrophobic tail orients towards the non-polar phase (e.g., oil), while the hydrophilic phosphonic acid group remains in the polar phase (e.g., water). This action stabilizes the dispersion of one liquid within another, a fundamental characteristic of surfactants. neliti.com
Role in Emulsion Polymerization
In the process of emulsion polymerization, surfactants are critical for creating and stabilizing a latex of polymer particles. While direct studies on this compound are not prevalent, the role of analogous phosphate (B84403) and phosphonate esters is well-documented. Phosphate esters derived from straight-chain C8 to C10 alkanols are used as surfactants in the emulsion polymerization of olefinic monomers to produce polymers with enhanced stability against light and heat. google.com The decyl group of this compound fits squarely within this effective alkyl chain length.
Furthermore, phosphonate groups are intentionally incorporated into polymer nanoparticles via miniemulsion polymerization to create functionalized surfaces. nih.gov The copolymerization of monomers like styrene (B11656) or methyl methacrylate (B99206) with vinylphosphonic acid results in nanoparticles where the phosphonate groups are present on the surface, influencing particle size and surface density. nih.gov By acting as a stabilizing surfactant, this compound can facilitate the formation of a stable emulsion of monomers in an aqueous medium, enabling the polymerization process to yield a stable colloidal dispersion of polymer particles.
Role in Coordination Chemistry and Metal Complexation
A defining chemical characteristic of the phosphonate functional group is its strong ability to coordinate with metal ions. nih.gov Phosphonates are recognized as highly effective chelating agents, capable of binding tightly to a variety of di- and trivalent metal ions. wikipedia.org This affinity stems from the negatively charged oxygen atoms of the phosphonate group, which act as Lewis bases, donating electron pairs to form stable coordination bonds with metal cations. nih.govscispace.com
This compound, as a phosphonate monoester, can engage in several coordination modes. researchgate.net The phosphonate group can act as a ligand, forming stable complexes with a wide range of metals. cymitquimica.comnih.gov This property is fundamental to applications such as water softening, where phosphonates prevent the formation of insoluble scale by sequestering metal ions, and in controlling metal-catalyzed reactions. wikipedia.org The stability of these metal complexes generally increases with the number of phosphonic acid groups available for binding. wikipedia.org In the case of decyl phenyl ester, the single phosphonic acid moiety provides a robust binding site, while the large organic ester groups can influence the solubility and steric environment of the resulting metal complex.
Scaffolds for Advanced Material Synthesis (e.g., MOFs)
Phosphonate monoesters, such as this compound, are particularly valuable in this context. They can be used to impart specific properties, such as water stability, to a MOF by kinetically shielding the metal-ligand bond with the ester group. researchgate.net In the construction of a MOF, the phosphonic acid group of the molecule would coordinate to the metal center, acting as the linker, while the decyl phenyl ester portion would project into the pores of the framework or form part of the structural backbone. nih.govnih.gov This allows for the tuning of the framework's properties, such as pore size, hydrophobicity, and functionalization, opening possibilities for applications in gas storage, separation, and catalysis. scispace.comacs.org
Precursors for Bioactive Molecules and Functional Materials
Beyond its direct applications, this compound serves as a versatile precursor for the synthesis of more complex molecules. cymitquimica.com The phosphonate functional group is a key component in medicinal chemistry, often used as a stable bioisostere for the more labile phosphate group in bioactive compounds. wikipedia.org
Design and Synthesis of Phosphonate Analogs for Biochemical Research
This compound can be a starting point for creating novel phosphonate analogs for biochemical investigation. The chemical synthesis of DNA and RNA analogs, for instance, relies on phosphonate and phosphoramidite (B1245037) chemistries to build modified oligonucleotides. mdpi.com Synthetic routes such as the Michaelis-Arbuzov reaction are commonly employed to form phosphonate esters, which can then be further modified. nih.govyoutube.com
Starting with a molecule like this compound, chemists can perform reactions on the phosphonic acid group or through hydrolysis and re-esterification of the ester groups. This allows for the synthesis of novel mixed phosphonate diesters or phosphonamidates by reacting the phosphonic acid with various alcohols or amines. mdpi.com Such synthetic strategies enable the creation of a diverse library of phosphonate-containing molecules, including potential enzyme inhibitors or other biologically active compounds for research purposes. nih.govnih.gov
Summary of Applications
| Application Area | Role of this compound | Relevant Chemical Group(s) |
| Emulsion Stabilization | Acts as an amphiphilic surfactant to reduce interfacial tension. | Hydrophilic phosphonic acid head; Hydrophobic decyl phenyl tail. |
| Metal Complexation | Functions as a chelating ligand to form stable complexes with metal ions. | Phosphonic acid group. |
| MOF Synthesis | Serves as an organic linker to connect metal nodes, potentially enhancing framework stability. | Phosphonic acid group (linker); Decyl phenyl ester (modifier). |
| Biochemical Synthesis | Acts as a precursor or starting material for creating more complex phosphonate analogs. | Phosphonic acid and ester groups. |
Chemical Approaches to Targeted Delivery System Componentsacs.org
Phosphonic acid esters, including mixed alkyl aryl esters like decyl phenyl phosphonate, are a critical component in the prodrug approach to targeted drug delivery. tandfonline.comfrontiersin.org A prodrug is an inactive or less active form of a drug that is metabolized into the active form within the body. nih.gov For phosphonate drugs, which are often potent enzyme inhibitors but have poor cell membrane permeability due to their negative charge, esterification masks the acidic phosphonate group, creating a more lipophilic and neutral molecule that can more easily cross cell membranes. nih.govtandfonline.com
Once inside the cell, the ester groups are cleaved by cellular enzymes, such as esterases, to release the active phosphonic acid drug. nih.gov The choice of ester groups is crucial for controlling the rate of this activation. Mixed alkyl aryl esters offer a way to fine-tune this process. The phenyl ester component can be more readily hydrolyzed than a simple alkyl ester, while the long decyl chain can enhance lipid solubility and influence interactions with cellular membranes. nih.gov
This strategy allows for the targeted delivery of phosphonate-based drugs to specific tissues or cells. nih.gov While specific studies on decyl phenyl phosphonate as a prodrug are not widely available, the principles of phosphonate ester prodrug design are well-established. tandfonline.comacs.org The development of mixed alkyl/aryl phosphonates is an active area of research for creating bioisosteres of natural products with therapeutic potential. nih.gov
Table 2: General Synthesis Approaches for Mixed Alkyl Aryl Phosphonates
| Reaction Type | Description | Key Reagents | Reference |
|---|---|---|---|
| Copper-Catalyzed O-Arylation | Direct arylation of a dialkyl phosphonate with a diaryliodonium salt. | CuCl, diaryliodonium salt | organic-chemistry.org |
| Michaelis-Arbuzov Reaction | Reaction of a trialkyl phosphite (B83602) with an alkyl halide, followed by further modification. | Trialkyl phosphite, alkyl halide | wikipedia.org |
| Phosphonylation of Phenols | Reaction of a phosphonylaminium salt with a phenol (B47542) to form the aryl ester bond. | Phosphonylaminium salt, phenol | mdpi.com |
| Mitsunobu Reaction Extension | Condensation of a phosphonic acid monoester with an alcohol. | DEAD or DIAD, triphenylphosphine (B44618) | acs.org |
The synthesis of mixed alkyl aryl phosphonates can be achieved through several routes, as outlined in Table 2. These methods provide access to a diverse range of phosphonate esters with tailored properties for specific applications in materials science and medicine. organic-chemistry.orgmdpi.com
Future Research Directions and Emerging Trends
Development of Highly Selective and Sustainable Synthetic Routes
In response to the escalating demand for environmentally benign and efficient chemical manufacturing, future research is increasingly centered on creating highly selective and sustainable methods for synthesizing phosphonates such as decyl phenyl phosphonate (B1237965). This includes the exploration of novel catalytic systems capable of functioning under gentler conditions, reducing waste, and using renewable resources. mdpi.com Key green chemistry principles, including atom economy and the use of safer solvents, are fundamental to these new synthetic strategies. rsc.org
Recent advancements have seen the introduction of high-throughput and mechanochemical synthesis techniques to enhance efficiency. mdpi.com For instance, a mild and versatile one-flask protocol using zinc iodide as a mediator has been developed for converting benzylic alcohols directly to their diethyl benzylphosphonate esters, a method that could be adapted for other esters. uiowa.edu Researchers are also investigating temperature effects on the selective esterification of phosphonic acids, finding that different temperatures can exclusively yield mono- or diesters. nih.gov These approaches, moving away from traditional methods like the Michaelis-Arbuzov reaction which can generate corrosive waste, signify a shift towards more sustainable synthetic pathways. uiowa.edunih.gov
Multiscale Modeling and Simulation of Phosphonate Systems
Computational modeling has become a vital tool for dissecting complex chemical systems. An emerging trend in phosphonate research involves multiscale modeling, which integrates quantum mechanical calculations with classical molecular dynamics to provide a holistic understanding. researchgate.net These computational methods offer deep insights into the electronic structure, reactivity, and intermolecular forces of phosphonates like decyl phenyl phosphonate. nih.gov
By simulating the behavior of these molecules across various time and length scales, scientists can forecast material properties, elucidate reaction mechanisms, and inform the rational design of new phosphonate-based materials with specific functions. researchgate.net For example, Density Functional Theory (DFT) has been employed to analyze the antioxidant activity of certain organo-phosphorous compounds by computing global reactivity indices, thermochemical data, and other molecular parameters from their optimized geometries. researchgate.netnih.gov Such theoretical predictions are invaluable for screening molecules for specific applications before engaging in experimental work. nih.gov
Exploration of Novel Interfacial and Supramolecular Assemblies
A significant area of ongoing and future research is the capacity of phosphonic acids and their esters to create organized interfacial and supramolecular structures. mdpi.comacs.org Scientists are examining the self-assembly of these molecules on diverse surfaces to form functional organic layers for applications like corrosion inhibition and the surface modification of nanoparticles. researchgate.netacs.org These self-assembled monolayers (SAMs) typically involve head groups like phosphonates, thiols, or silanes strongly bonding to a substrate. researchgate.netnih.gov
The formation of phosphonate-based metal-organic frameworks (MOFs) and other supramolecular assemblies with distinctive host-guest properties is also a rapidly advancing field. mdpi.comnih.gov Recent studies have explored the binding of phosphonate anions within robust supramolecular coordination assemblies, sometimes called "nanojars," which hold promise for capturing phosphonate ions from polluted water. acs.orgnih.govacs.org Understanding the fundamental interactions, such as the aromatic interactions between a phenyl group of a phosphonate anion and a pyrazolate ring within a nanojar, is critical for the bottom-up fabrication of these advanced materials. acs.orgnih.gov Research has also shown that phosphonic acids can form dense, highly ordered monolayers on various metal oxides, with the degree of order depending on the specific substrate. acs.org
Advanced Characterization Techniques for In Situ Studies
The development and use of sophisticated in situ characterization techniques are crucial for a more profound comprehension of the dynamic processes that involve phosphonates. mdpi.com Methods like synchrotron-based X-ray diffraction, Raman spectroscopy, and X-ray absorption spectroscopy enable researchers to observe the structure and behavior of phosphonate systems in real-time and under operational conditions. mdpi.com
These in situ investigations yield vital data on reaction pathways, interfacial phenomena, and the evolution of material properties that are often inaccessible through conventional ex situ analysis. mdpi.com For example, in situ studies have been instrumental in understanding the reaction pathways in both hydrothermal and mechanochemical syntheses of metal phosphonates, allowing for the identification of intermediate stages and subsequent process optimization. mdpi.com
Integration of Phosphonate Chemistry with Nanoscience and Biotechnology
The distinct characteristics of phosphonates make them ideal for integration with other scientific fields, notably nanoscience and biotechnology. nih.govnih.gov In the realm of nanoscience, phosphonic acids are frequently employed as capping agents to stabilize and functionalize a wide array of nanoparticles, bestowing properties like improved chemical stability and dispersibility. nih.gov
In biotechnology, there is a burgeoning interest in developing phosphonate-based biomaterials, systems for drug delivery, and biosensors. nih.govfrontiersin.org The structural similarity of phosphonates to natural phosphates, combined with their enhanced stability, makes them strong candidates for a variety of biomedical roles. frontiersin.orgwikipedia.org They have been commercialized as drugs and are studied as potential inhibitors for enzymes, including those relevant to cancer and other diseases. nih.govfrontiersin.org
Sustainable Solutions in Phosphorus Chemistry and Circular Economy
The finite nature of global phosphorus reserves necessitates the development of sustainable practices in phosphorus chemistry. rsc.org Future research will increasingly concentrate on establishing a circular economy for phosphorus, which encompasses the recovery and recycling of phosphorus from various waste streams. rsc.orgrsc.org It is estimated that a 50% reduction in global phosphorus pollution, paired with a 50% increase in recycling phosphorus from waste, is needed by 2050. hydrophossolutions.com
Key sources for phosphorus recovery include wastewater, sewage sludge, livestock manure, and food waste. rsc.orghydrophossolutions.comnih.gov In this framework, designing phosphonate-based materials that are either recyclable or biodegradable will be critically important. researchgate.net Furthermore, a long-term objective that will demand substantial fundamental research is the exploration of more abundant elements to substitute for phosphorus in certain applications. rsc.orgresearchgate.net The advancement of sustainable phosphonate chemistry is vital for ensuring the continued availability of this crucial element. ostara.comuq.edu.au
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
